Assessing 8-Benzylguanosine's PNP Inhibition Potency in Context
Direct, high-strength comparative data for 8-Benzylguanosine is extremely limited in the public domain. The best available evidence comes from class-level inferences and cross-study comparisons. While 8-Benzylguanosine is structurally related to known PNP inhibitors, reported activity data (e.g., an IC50 of 28 µM [1]) is substantially less potent than benchmark inhibitors like 8-aminoguanosine (IC50 = 1.40 µM) [2] or advanced leads such as 8-amino-9-benzylguanine (Ki = 0.2 µM) [3]. This suggests that while 8-Benzylguanosine engages the PNP target, the C8-benzyl substitution alone does not confer high potency. This information is critical for scientists evaluating it as a chemical probe for PNP, where its moderate activity must be carefully considered against more potent, well-characterized alternatives.
| Evidence Dimension | PNP Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 28 µM (reported) |
| Comparator Or Baseline | 8-Aminoguanosine (IC50 = 1.40 µM) [2]; 8-Amino-9-benzylguanine (Ki = 0.2 µM) [3] |
| Quantified Difference | 8-Benzylguanosine is ~20-fold less potent than 8-aminoguanosine and ~140-fold less potent than 8-amino-9-benzylguanine (based on IC50 vs Ki comparison). |
| Conditions | Enzymatic assays on human PNP |
Why This Matters
This quantifies the compound's moderate PNP inhibitory profile, essential for rational selection as a tool compound when a less potent or structurally distinct probe is required.
- [1] Hypothes.is. Comment by Christopher Southan on reported IC50 of 28 µM for 8-benzylguanosine. 2017. View Source
- [2] Stoeckler, J.D., et al. Design of purine nucleoside phosphorylase inhibitors. Fed Proc. 1986 Nov;45(12):2773-8. (as cited in AllJournals.cn) View Source
- [3] Shewach, D.S., et al. Potentiation of 2'-deoxyguanosine cytotoxicity by a novel inhibitor of purine nucleoside phosphorylase, 8-amino-9-benzylguanine. Cancer Res. 1986 Feb;46(2):519-23. View Source
